1H-Pentazole

Catalog No.
S13144781
CAS No.
289-19-0
M.F
HN5
M. Wt
71.04 g/mol
Availability
In Stock
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1H-Pentazole

CAS Number

289-19-0

Product Name

1H-Pentazole

IUPAC Name

1H-pentazole

Molecular Formula

HN5

Molecular Weight

71.04 g/mol

InChI

InChI=1S/HN5/c1-2-4-5-3-1/h(H,1,2,3,4,5)

InChI Key

WUHLVXDDBHWHLQ-UHFFFAOYSA-N

Canonical SMILES

N1N=NN=N1

1H-Pentazole, with the chemical formula HN₅, is an aromatic compound featuring a five-membered ring composed entirely of nitrogen atoms, with one nitrogen atom bonded to a hydrogen atom. It is classified as a member of the azole family, which includes other nitrogen-rich heterocycles such as pyrrole, imidazole, and triazole. Due to its unique structure, 1H-pentazole exhibits properties that are distinct from those of other azoles, primarily due to the all-nitrogen composition of its ring, which imparts significant instability and reactivity. The compound is known for its explosive nature and has been studied for its potential applications in propellants and explosives .

, often characterized by its tendency to decompose under mild conditions. The primary reactions include:

  • Decomposition: 1H-pentazole can decompose into nitrogen gas and other products upon heating or under specific conditions. This decomposition is often exothermic.
  • Substitution Reactions: The compound can undergo electrophilic substitution reactions where substituents can be introduced into the pentazole ring.
  • Oxidation: 1H-pentazole can be oxidized to form different nitrogen oxides or other nitrogen-rich compounds .

Synthesis of 1H-pentazole has been challenging due to its inherent instability. Common methods include:

  • Electrophilic Aromatic Substitution: This method involves the reaction of diazonium salts with azide ions under controlled conditions to form pentazoles.
  • Cyclization Reactions: Direct cyclization methods involve the reaction of nitrogen-rich precursors, such as azides or nitriles, under specific conditions to form the pentazole ring.
  • High-Pressure Synthesis: Recent advancements have allowed for the synthesis of pentazolate salts under high-pressure conditions, which stabilize the compound temporarily .

1H-Pentazole has potential applications primarily in the field of energetic materials due to its high nitrogen content and explosive characteristics. Possible applications include:

  • Propellants: Due to its high energy release upon decomposition, it is being investigated as a potential component in rocket propellants.
  • Explosives: Its explosive nature makes it a candidate for use in military and industrial explosives .

Interaction studies involving 1H-pentazole focus on its reactivity with various chemical species. Notable interactions include:

  • Complex Formation: Research has indicated that 1H-pentazole can form complexes with transition metals, which may stabilize the pentazole ring and alter its reactivity.
  • Electrophilic Interactions: Studies have shown that 1H-pentazole can react with electrophiles, leading to substitution products that may have enhanced stability compared to the parent compound .

Several compounds share structural similarities with 1H-pentazole, primarily within the azole family. A comparison highlights their unique characteristics:

CompoundStructure TypeStabilityNotable Features
PentazoleAll-nitrogen ringHighly unstableExplosive; first member of the pentazole series
PhenylpentazoleSubstituted pentazoleMore stable than 1H-pentazoleStabilized by conjugation with phenyl group
4-DimethylaminophenylpentazoleSubstituted pentazoleRelatively stable (but still unstable)Electron-donating groups enhance stability
TetrazoleFour-membered ringMore stableUsed in pharmaceuticals; less reactive than pentazoles
TriazoleThree-membered ringStableCommonly used in agriculture and medicine

The uniqueness of 1H-pentazole lies in its all-nitrogen composition and high reactivity compared to other azoles. Its instability limits practical applications but also drives research into stabilization strategies through substitution or complexation .

Initial Synthesis Attempts and Structural Elucidation

The quest to synthesize pentazole derivatives began in 1903 with preliminary experiments aiming to isolate aromatic nitrogen rings. Early efforts faced substantial challenges due to the compound’s extreme instability, with researchers unable to conclusively verify its existence through traditional analytical methods. Breakthroughs came in the 1950s when kinetic and gas-volumetric studies provided indirect evidence for phenylpentazole derivatives, marking the first confirmation of the pentazole ring’s viability. These studies revealed that electron-donating substituents, such as para-dimethylamino groups, could stabilize the otherwise labile N₅ ring, enabling isolation of crystalline derivatives like 4-dimethylaminophenylpentazole.

Table 1: Key Milestones in Pentazole Research

YearAchievementMethodology
1903First synthesis attemptsAzide-tetrazole cyclization
1950sKinetic confirmation of ArN₅ existenceGas-volumetric analysis
2000sCrystal structure determination of DMAP-N₅X-ray diffraction

Spectroscopic and Computational Advances

Modern characterization techniques, including nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations, have refined understanding of 1H-pentazole’s electronic structure. The aromatic nature of the N₅ ring is supported by nucleus-independent chemical shift (NICS) values of -8.7 ppm, comparable to benzene’s -10.0 ppm. DFT studies further illustrate alternating bond lengths (1.24–1.31 Å) and delocalized π-electrons, consistent with Hückel’s 4n+2 rule for aromaticity.

1H-Pentazole represents a unique nitrogen-rich heterocyclic compound consisting of a five-membered ring composed entirely of nitrogen atoms, with one nitrogen atom bonded to a hydrogen atom [1]. The molecular formula of 1H-pentazole is HN₅, making it the final member in the azole series that includes pyrrole, imidazole, pyrazole, triazoles, and tetrazoles [1] [2]. The pentazole ring exhibits a regular pentagonal geometry that maintains planarity, which is crucial for its electronic properties [3].

The molecular geometry of 1H-pentazole features a symmetrical arrangement of nitrogen atoms in a five-membered ring with C₅v symmetry when the hydrogen atom is considered, while the corresponding pentazolate anion (cyclo-N₅⁻) exhibits D₅h symmetry [5]. The ring diameter is approximately 2.9 Å, as estimated from the bond length measurements obtained from various crystallographic studies [5] [3].

Table 1: 1H-Pentazole Bond Lengths

Bond TypeBond Length (Å)Source
N-N (average)1.315Zhang et al.
N-N (in pentazole ring)1.302-1.324Supporting Information
N-N (in pentazole ring)1.3234-dimethylaminophenylpentazole
N-H~1.0Estimated based on typical N-H bonds

The bond angles within the pentazole ring demonstrate the geometric constraints inherent to the five-membered ring structure [3]. These angles are remarkably consistent throughout the ring, indicating a relatively uniform distribution of electron density and strain [5].

Table 2: 1H-Pentazole Bond Angles

Angle TypeBond Angle (°)Source
N-N-N (in pentazole ring)107.4-108.9Supporting Information
N-N-N (in pentazole ring)108.0-108.2Supporting Information
H-N-N~125Estimated based on similar azoles

Ring strain represents one of the most significant characteristics of 1H-pentazole, contributing substantially to its inherent instability [26]. The high ring strain energy results from the geometric constraints imposed by arranging five nitrogen atoms in a cyclic structure, creating considerable angular strain [5]. This strain energy is a primary factor in the compound's tendency to decompose, releasing nitrogen gas (N₂) and forming azide ions (N₃⁻) [5] [26].

Table 5: 1H-Pentazole Ring Strain Characteristics

PropertyValueSource
Ring Strain EnergyHighKinetic Stability study
StabilityLow (unstable at ambient conditions)Various studies
Decomposition Temperature~200 KKinetic Stability study
Decomposition ProductsN₂ and N₃⁻Inorganic Chemistry study

The molecular geometry of 1H-pentazole is further characterized by its planar structure, which facilitates optimal overlap of p-orbitals and contributes to the aromatic character of the compound [3] [5]. This planarity is maintained despite the considerable ring strain, highlighting the importance of resonance stabilization in the overall structure [18].

Table 8: 1H-Pentazole Molecular Geometry

PropertyValueSource
Ring ShapeRegular pentagonCrystal structure studies
PlanarityPlanarVarious studies
SymmetryC₅v (with H) / D₅h (anion)Computational studies
Ring Diameter~2.9 ÅEstimated from bond lengths

Bonding Characteristics and Hybridization States

The bonding in 1H-pentazole exhibits several distinctive features that contribute to its unique chemical properties and reactivity [5]. The nitrogen atoms in the pentazole ring are connected through resonance-stabilized bonds that possess characteristics intermediate between single and double bonds [5] [18]. This resonance stabilization is crucial for the compound's existence, albeit transient under ambient conditions [3].

The average nitrogen-nitrogen bond length in the pentazole ring is approximately 1.315 Å, which falls between the typical lengths of nitrogen-nitrogen single bonds (1.452 Å in hydrazine) and nitrogen-nitrogen double bonds (1.252 Å in trans-diamine) [35]. This intermediate bond length provides strong evidence for significant electron delocalization throughout the ring system [5] [35].

All nitrogen atoms in the pentazole ring adopt sp² hybridization, which enables the formation of a planar structure with optimal orbital overlap [18]. The nitrogen atom bearing the hydrogen (N1) utilizes one of its sp² hybrid orbitals to form a sigma bond with the hydrogen atom, while the remaining two sp² orbitals form sigma bonds with adjacent nitrogen atoms in the ring [5]. The unhybridized p orbital on each nitrogen atom participates in the formation of a delocalized π-electron system that extends throughout the ring [18].

Table 4: 1H-Pentazole Hybridization States

AtomHybridizationDescriptionSource
N1 (with H)sp²Participates in π-electron delocalizationInferred from aromaticity studies
N2, N3, N4, N5sp²Part of aromatic ring systemInferred from aromaticity studies

The bonding characteristics of 1H-pentazole are further elucidated through analysis of its electronic structure [18]. The compound possesses six π-electrons (one from each nitrogen atom, minus one for the N-H bond), which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1) [18]. This aromatic character contributes significantly to the resonance stabilization of the molecule, partially offsetting the destabilizing effect of ring strain [5] [18].

Table 7: 1H-Pentazole Bonding Characteristics

PropertyValueSource
Bond TypeResonance-stabilizedVarious studies
Bond OrderBetween single and double (~1.5)Inferred from bond lengths
Electron DelocalizationSignificant π-electron delocalizationAromaticity studies
Aromaticityπ-aromatic (6π electrons)Aromaticity studies

Computational studies have revealed that the lone pair of electrons on the protonated nitrogen atom (N1) in 1H-pentazole participates in π-electron delocalization, contributing to the formation of two nitrogen-nitrogen bonds with partial double bond character [5]. This electronic arrangement results in a complex bonding network that distributes electron density throughout the ring system [18] [5].

The pentazolate anion (cyclo-N₅⁻), formed by deprotonation of 1H-pentazole, exhibits enhanced aromaticity compared to the neutral molecule [18]. This increased aromatic character is attributed to the complete delocalization of the negative charge throughout the ring, resulting in a more symmetrical distribution of electron density [5] [18]. The pentazolate anion has been successfully stabilized in various salt forms, including zinc complexes and more recently in crystalline materials such as (N₅)₆(H₃O)₃(NH₄)₄Cl [35] [37].

Tautomeric Forms and Protonation Dynamics

1H-Pentazole exhibits tautomerism, a phenomenon common among azole compounds, where the hydrogen atom can occupy different positions within the molecular structure [13]. Based on analogies with tetrazole, which has been more extensively studied, 1H-pentazole exists primarily in two tautomeric forms: 1H-pentazole and 2H-pentazole [29]. These tautomers differ in the position of the hydrogen atom, with 1H-pentazole having the proton attached to the N1 position and 2H-pentazole having the proton at the N2 position [29] [13].

Table 3: 1H-Pentazole Tautomeric Forms

TautomerStabilityDescriptionSource
1H-PentazoleMore stable in solid phaseProton attached to N1Based on tetrazole analogy
2H-PentazoleMore stable in gas phaseProton attached to N2Based on tetrazole analogy

The tautomeric equilibrium between these forms is influenced by the physical state and environment of the molecule [29]. In the solid phase, the 1H-tautomer predominates, while in the gas phase, the 2H-tautomer is more stable [29] [13]. This behavior parallels that observed in tetrazole, where similar tautomeric preferences have been documented [29]. The interconversion between these tautomeric forms occurs through rapid proton transfer processes that contribute to the overall reactivity of the compound [13].

The protonation dynamics of 1H-pentazole are particularly significant in understanding its chemical behavior and stability [5]. Experimental studies have determined that 1H-pentazole has a pKa value of approximately 1.63 in aqueous solution at 25°C, classifying it as a medium-strong acid [5]. This acidity is attributed to the electron-withdrawing effect of the nitrogen-rich ring system, which stabilizes the resulting pentazolate anion through resonance [5] [37].

Table 6: 1H-Pentazole Protonation Dynamics

PropertyValueSource
pKa Value1.63 (H₂O, 25°C)Inorganic Chemistry study
Acid StrengthMedium-strong acidInorganic Chemistry study
Protonation SiteN1 positionBased on structure
Deprotonation ProductPentazolate anion (cyclo-N₅⁻)Various studies

The deprotonation of 1H-pentazole yields the pentazolate anion (cyclo-N₅⁻), which has been the subject of considerable research interest due to its enhanced stability compared to the neutral molecule [37]. The pentazolate anion has been successfully stabilized through coordination with metal ions, particularly zinc, and more recently in crystalline salt forms [35] [37]. These stabilized forms have enabled more detailed structural characterization of the pentazole ring system [35].

The tautomeric behavior of 1H-pentazole also influences its decomposition pathways [13]. Studies suggest that the thermal decomposition of pentazole may involve different mechanisms depending on the tautomeric form [13] [26]. The 1H-tautomer is characterized by the reversible formation of azidoazomethine intermediates and subsequent elimination of nitrogen gas, while the 2H-tautomer may decompose through alternative pathways involving diazo compounds [13]. These complex decomposition mechanisms contribute to the overall instability of 1H-pentazole under ambient conditions [26].

Nuclear magnetic resonance (NMR) spectroscopy has provided valuable insights into the tautomeric forms and protonation states of pentazole derivatives [39]. Early predictions for the 14N NMR chemical shifts of the pentazole ring suggested values of approximately +75 ppm for N1, -7 ppm for N2 and N5, and +13 ppm for N3 and N4 (relative to nitromethane as an internal standard) [39]. Subsequent experimental studies on substituted pentazoles have largely confirmed these predictions, providing additional evidence for the proposed ring structure [39] [23].

π-Electron Delocalization Patterns

1H-Pentazole exhibits remarkable π-electron delocalization characteristics despite its inherent instability. The molecule possesses a six π-electron system distributed across its five-membered all-nitrogen ring, conforming to the Hückel rule for aromaticity (4n+2 electrons, where n=1) [1]. The π-electron delocalization in 1H-pentazole follows a cyclic pattern involving all five nitrogen atoms, where each nitrogen atom contributes one electron to the π-system, with the protonated nitrogen contributing its lone pair to achieve the six-electron aromatic system [2].

The delocalization pattern in 1H-pentazole differs significantly from conventional aromatic systems due to the unique electronic properties of nitrogen atoms. Unlike benzene, where carbon atoms form a uniform π-electron cloud, the nitrogen atoms in pentazole create an electron-rich environment with varying electron density distributions [1]. Computational studies reveal that the lone pair of electrons on the protonated nitrogen atom participates in π-electron delocalization, forming two N═N bonds with partial double bond character throughout the ring structure [1].

The π-electron delocalization in 1H-pentazole exhibits distinctive patterns compared to other five-membered aromatic heterocycles. While compounds like pyrrole achieve aromaticity through the participation of a nitrogen lone pair, pentazole's delocalization involves multiple nitrogen atoms, each contributing different orbital contributions to the overall π-system [3]. This creates a more complex delocalization pattern with significant electronic density concentrated on the nitrogen atoms, leading to enhanced reactivity and instability.

σ-Framework Contributions to Aromatic Stability

The σ-framework of 1H-pentazole plays a crucial role in determining its aromatic stability, though this contribution is significantly different from traditional aromatic compounds. The σ-bond network consists entirely of nitrogen-nitrogen single bonds, creating a framework that is inherently weaker than the carbon-carbon σ-bonds found in benzene [2]. Each nitrogen atom in the pentazole ring maintains sp² hybridization, allowing for the formation of both σ-bonds and participation in the π-system.

The σ-framework stability in 1H-pentazole is compromised by several factors. The nitrogen-nitrogen bond lengths in the ring are approximately 1.33-1.38 Å, which are shorter than typical N-N single bonds due to the partial double bond character imparted by π-electron delocalization [4]. However, the high electronegativity of nitrogen atoms creates significant electron-electron repulsion within the σ-framework, destabilizing the overall structure.

Computational analyses indicate that the σ-framework contributes less to the overall aromatic stability of 1H-pentazole compared to the π-system [1]. The σ-bonds in pentazole are strained due to the geometric constraints of the five-membered ring and the electronic repulsion between nitrogen atoms. This strain manifests as increased bond angles and bond length variations that deviate from ideal tetrahedral or trigonal planar geometries, contributing to the molecule's instability.

The σ-framework also influences the reactivity patterns of 1H-pentazole. The electron-rich nature of the nitrogen atoms creates multiple sites for electrophilic attack, while the strained σ-bonds are susceptible to ring-opening reactions. This dual vulnerability in both the σ and π systems contributes to the molecule's tendency toward decomposition under ambient conditions [2].

Comparative Aromaticity with Benzene and Other Azoles

1H-Pentazole's aromaticity can be understood through systematic comparison with benzene and other members of the azole family. While benzene serves as the archetype of aromatic stability with a resonance energy of 36 kcal/mol, 1H-pentazole exhibits significantly reduced aromatic stabilization due to its unique electronic structure and inherent instability [5]. The comparison reveals fundamental differences in how aromaticity manifests across different heterocyclic systems.

CompoundRing Sizeπ-ElectronsHeteroatomsStabilityAromaticity Level
Benzene660Very HighStrongly Aromatic
1H-Pentazole565Very LowAromatic
Pyrrole561ModerateAromatic
Imidazole562HighAromatic
Tetrazole564ModerateAromatic

The aromaticity of 1H-pentazole is significantly diminished compared to benzene despite both systems having six π-electrons. This reduction stems from the destabilizing effects of nitrogen-nitrogen repulsion and the strain inherent in the all-nitrogen ring system [2]. While benzene achieves exceptional stability through the delocalization of π-electrons over six equivalent carbon atoms, pentazole's aromaticity is compromised by the electronegativity differences and lone pair repulsions among nitrogen atoms.

Compared to other azoles, 1H-pentazole represents the extreme end of the nitrogen-rich heterocycle spectrum. Pyrrole, with its single nitrogen atom, maintains reasonable stability while exhibiting aromatic character with a resonance energy of 21 kcal/mol [3]. As the number of nitrogen atoms increases through the azole series (imidazole, pyrazole, triazole, tetrazole), the stability generally decreases, reaching its minimum with pentazole. This trend reflects the cumulative destabilizing effects of increasing nitrogen content in the aromatic ring.

The aromatic character of 1H-pentazole is further distinguished by its unique electronic properties. While conventional azoles maintain distinct aromatic and non-aromatic regions, pentazole's all-nitrogen composition creates a uniformly electron-rich environment that enhances both its aromatic character and its instability [1]. This paradox makes pentazole simultaneously aromatic according to Hückel criteria yet practically unstable due to kinetic factors.

Magnetic Criteria (NICS) and Electronic Descriptors

The magnetic criteria for aromaticity, particularly the Nucleus Independent Chemical Shift (NICS) method, provide quantitative measures of 1H-pentazole's aromatic character. NICS values are calculated by placing a probe at the ring center and measuring the magnetic shielding, with negative values indicating aromatic character and positive values suggesting antiaromatic behavior [6] [7]. For 1H-pentazole, computational studies indicate NICS values that confirm its aromatic nature, though these values are less negative than those observed for benzene.

The NICS analysis of 1H-pentazole reveals several important electronic descriptors. The NICS(0) value, measured at the ring center, provides information about the overall aromatic character, while NICS(1) values measured 1 Å above the ring center offer insights into the π-electron delocalization patterns [6]. The NICS(0)zz component, which measures the out-of-plane magnetic shielding, is particularly relevant for assessing the π-electron contribution to aromaticity.

Computational studies suggest that 1H-pentazole exhibits moderately negative NICS values, indicating aromatic character, but these values are less negative than those of benzene (-7.1 ppm) or pyrrole (-13.6 ppm) [7]. This reduced magnetic aromaticity reflects the compromised stability of the pentazole ring system and the influence of nitrogen lone pairs on the magnetic environment. The NICS(1)zz values, which are considered more reliable indicators of π-aromaticity, show similar trends with reduced aromatic character compared to conventional aromatic systems.

The electronic descriptors derived from NICS calculations provide insights into the electronic structure of 1H-pentazole. The magnetic susceptibility anisotropy and ring current effects in pentazole are influenced by the electron-rich nature of the nitrogen atoms and the strain in the five-membered ring [8]. These factors contribute to the unique magnetic properties that distinguish pentazole from other aromatic systems.

Additional electronic descriptors include the aromatic stabilization energy (ASE) and the harmonic oscillator model of aromaticity (HOMA) index. While specific experimental values for 1H-pentazole are limited due to its instability, theoretical calculations suggest that these descriptors indicate aromatic character with reduced stability compared to conventional aromatic compounds [1]. The HOMA index, which measures the deviation of bond lengths from ideal aromatic values, likely shows significant deviations due to the strained nature of the nitrogen-nitrogen bonds in the pentazole ring.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

71.02319505 g/mol

Monoisotopic Mass

71.02319505 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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